molecular formula C10H16Cl6 B1232707 2,3,4,5,6,8-Hexachlorodecane CAS No. 1852481-27-6

2,3,4,5,6,8-Hexachlorodecane

Cat. No.: B1232707
CAS No.: 1852481-27-6
M. Wt: 348.9 g/mol
InChI Key: GJGHBJCMOWRRSZ-UHFFFAOYSA-N
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Description

2,3,4,5,6,8-Hexachlorodecane is a chlorinated paraffin (CP) with a 10-carbon backbone and six chlorine atoms substituted at positions 2, 3, 4, 5, 6, and 6. Chlorinated paraffins are industrial chemicals used as flame retardants, plasticizers, and lubricant additives.

Properties

CAS No.

1852481-27-6

Molecular Formula

C10H16Cl6

Molecular Weight

348.9 g/mol

IUPAC Name

2,3,4,5,6,8-hexachlorodecane

InChI

InChI=1S/C10H16Cl6/c1-3-6(12)4-7(13)9(15)10(16)8(14)5(2)11/h5-10H,3-4H2,1-2H3

InChI Key

GJGHBJCMOWRRSZ-UHFFFAOYSA-N

SMILES

CCC(CC(C(C(C(C(C)Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

CCC(CC(C(C(C(C(C)Cl)Cl)Cl)Cl)Cl)Cl

Synonyms

chlorowax 500C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

2,3,4,5,6,8-Hexachlorodecane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,3,4,5,6,8-Hexachlorodecane has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The position of chlorine atoms on the decane chain critically influences physicochemical and toxicological properties. Key structural differences between 2,3,4,5,6,8-Hexachlorodecane and other hexachlorodecanes include:

Compound Name Chlorine Substitution Pattern Congener Code (if available) Key Structural Feature
This compound Cl at positions 2,3,4,5,6,8 N/A* Clusters in mid-chain, asymmetric
1,1,1,3,9,10-Hexachlorodecane Cl at positions 1,1,1,3,9,10 N/A Terminal Cl dominance, branched pattern
1,2,5,6,9,10-Hexachlorodecane Cl at positions 1,2,5,6,9,10 CP-4/CP-5 Cl spread across chain, symmetric

Physicochemical Properties

Chlorine position impacts hydrophobicity (log Kow), solubility, and volatility:

  • This compound : Mid-chain Cl clustering likely increases hydrophobicity compared to terminal-substituted isomers, reducing water solubility.
  • 1,2,5,6,9,10-Hexachlorodecane (CP-4/CP-5) : Symmetric Cl distribution may enhance stability and resistance to degradation .
  • 1,1,1,3,9,10-Hexachlorodecane : Branched Cl substitution could lower melting points and increase volatility compared to linear isomers .

Environmental Persistence and Metabolism

  • Metabolic Pathways: In chicken liver microsomes, heptachlorodecane (C10Cl7) is metabolized into monohydroxylated hexachlorodecane (C10Cl6OH) . The Cl positions in this compound may hinder enzymatic access, slowing metabolism compared to less chlorinated or symmetrically substituted isomers. Human liver microsomes produce both monohydroxy-hexachlorodecane and monohydroxy-heptachlorodecane metabolites, suggesting isomer-specific metabolic outcomes .
  • Persistence :
    Mid-chain Cl clustering in this compound may reduce microbial degradation rates compared to isomers like CP-4/CP-5, which are more readily metabolized due to symmetric substitution .

Toxicity and Bioaccumulation

  • Acute Toxicity: Limited data exist, but chlorinated paraffins with higher Cl content generally exhibit greater toxicity.
  • Metabolite Toxicity : Hydroxylated metabolites (e.g., C10Cl6OH) derived from hexachlorodecanes may disrupt endocrine systems or induce oxidative stress .

Research Findings and Data Gaps

Key Studies on Chlorinated Decanes

  • Metabolism in Vertebrates: Chicken microsomes metabolize heptachlorodecane into monohydroxy-hexachlorodecane, while human microsomes produce additional metabolites . Structural differences in Cl substitution (e.g., 2,3,4,5,6,8 vs. 1,2,5,6,9,10) likely alter metabolic rates and pathways.
  • Environmental Analysis :

    • Methods like DES (LA22102000CY) are used for detecting chlorinated decanes in environmental samples, but isomer-specific quantification remains challenging .

Data Gaps

  • No direct studies on this compound were identified in the evidence. Further research is needed to clarify its environmental fate, toxicity, and regulatory status relative to well-characterized CPs like CP-4/CP-5.

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